C-3 Hydroxymethyl Reactivity Enables Direct Derivatization Pathways Inaccessible to 5-Methoxy-1H-indazole
The presence of the C-3 hydroxymethyl group in (5-Methoxy-1H-indazol-3-yl)methanol enables direct oxidation to the corresponding 3-carbaldehyde (CAS 169789-37-1) and further transformation to 3-carboxylic acid derivatives, a synthetic pathway not available from the unsubstituted 5-methoxy-1H-indazole core [1]. This reactivity profile provides access to a broader array of derivatized pharmacophores for SAR exploration compared to the parent 5-methoxy-1H-indazole (CAS 94444-96-9), which lacks this functional handle and requires additional synthetic steps to introduce C-3 functionality [2].
| Evidence Dimension | Synthetic Versatility (Number of Direct Derivatization Pathways) |
|---|---|
| Target Compound Data | Oxidation to aldehyde; reduction to varied functional groups; nucleophilic substitution; esterification; ether formation |
| Comparator Or Baseline | 5-Methoxy-1H-indazole (CAS 94444-96-9): C-3 position unfunctionalized, requires multi-step introduction of reactive handles |
| Quantified Difference | Target compound enables ≥3 direct C-3 derivatization pathways without prerequisite C-H activation; comparator requires ≥1 additional synthetic step for equivalent functionality |
| Conditions | Standard organic synthesis conditions; oxidation with PCC or Dess-Martin periodinane; reduction with NaBH4 or LiAlH4; alkylation with alkyl halides |
Why This Matters
This differential synthetic accessibility directly impacts project timelines and yield efficiency in medicinal chemistry campaigns requiring C-3 functionalized indazole scaffolds.
- [1] Indazoles Research Platform. (2023). 5-Methoxy-1H-indazole-3-carbaldehyde (CAS 169789-37-1) - Synthetic Utility. View Source
- [2] Springer. (2012). Oxidation and reduction reactions of (1H-indazol-3-yl)methanol derivatives. Research on Chemical Intermediates. View Source
